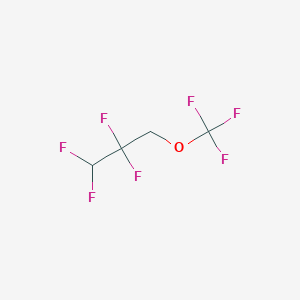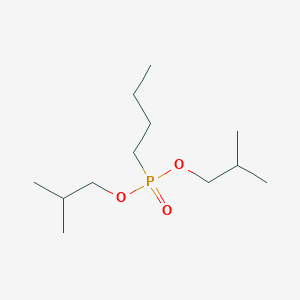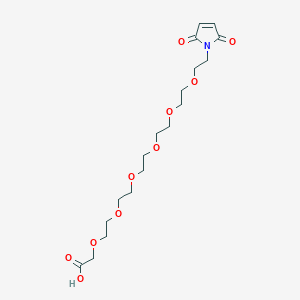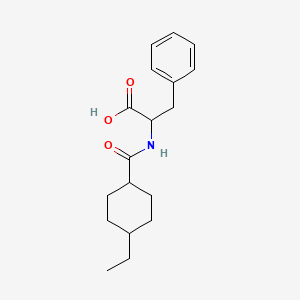![molecular formula C17H16N8O3 B12084410 N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that features a purine base linked to a benzamide group. This compound is notable for its azido group, which imparts unique chemical reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simpler organic molecules.
Attachment of the Oxolan Ring: The oxolan ring is introduced via a glycosylation reaction, where a sugar derivative reacts with the purine base.
Introduction of the Azido Group: The azido group is added through a nucleophilic substitution reaction, where an appropriate azide source reacts with a halogenated precursor.
Formation of the Benzamide Group: The final step involves the coupling of the purine derivative with benzoyl chloride under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Employed in bioconjugation techniques, where it is used to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an antiviral agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with nucleic acids and proteins. The azido group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of nucleic acid synthesis. This property is particularly useful in antiviral research, where the compound can disrupt the replication of viral genomes.
Comparison with Similar Compounds
Similar Compounds
- N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- N-[9-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- N-[9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Uniqueness
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in click chemistry and bioconjugation applications. This sets it apart from similar compounds that lack the azido functionality.
Properties
Molecular Formula |
C17H16N8O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27) |
InChI Key |
YTFBISSPQNGWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)


![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)







